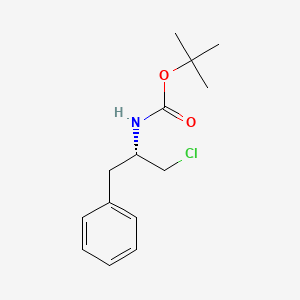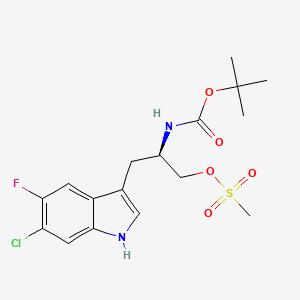
Diiodocobalt(1+);formaldehyde;1,2,3,5,5-pentamethylcyclopenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diiodocobalt(1+);formaldehyde;1,2,3,5,5-pentamethylcyclopenta-1,3-diene is a complex organometallic compound that features a cobalt center coordinated with diiodo ligands, formaldehyde, and a pentamethylcyclopentadiene ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diiodocobalt(1+);formaldehyde;1,2,3,5,5-pentamethylcyclopenta-1,3-diene typically involves the reaction of cobalt(II) iodide with 1,2,3,5,5-pentamethylcyclopenta-1,3-diene in the presence of formaldehyde. The reaction is carried out under an inert atmosphere to prevent oxidation and is often conducted at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Industrial production would also require stringent control of reaction parameters to ensure consistency and safety.
化学反応の分析
Types of Reactions
Diiodocobalt(1+);formaldehyde;1,2,3,5,5-pentamethylcyclopenta-1,3-diene can undergo various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form lower oxidation state cobalt complexes.
Substitution: Ligands such as diiodo or formaldehyde can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often require the use of ligands like phosphines or amines under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction could produce cobalt(0) species. Substitution reactions can result in a variety of cobalt-ligand complexes.
科学的研究の応用
Diiodocobalt(1+);formaldehyde;1,2,3,5,5-pentamethylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Biology: The compound’s reactivity with biological molecules is studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of metal-based drugs.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
作用機序
The mechanism by which diiodocobalt(1+);formaldehyde;1,2,3,5,5-pentamethylcyclopenta-1,3-diene exerts its effects involves the coordination of the cobalt center with various ligands. This coordination can activate the cobalt center for catalytic reactions, facilitating the formation or breaking of chemical bonds. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules.
類似化合物との比較
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: A similar compound that serves as a precursor to various cyclopentadienyl complexes.
Cobalt(II) Iodide: Another cobalt complex that can be used in similar catalytic applications.
Formaldehyde: A common reagent in organic synthesis with various applications.
Uniqueness
Diiodocobalt(1+);formaldehyde;1,2,3,5,5-pentamethylcyclopenta-1,3-diene is unique due to its specific combination of ligands and the resulting structural and electronic properties. This uniqueness makes it particularly valuable in catalytic applications and in the study of organometallic chemistry.
特性
分子式 |
C11H17CoI2O |
|---|---|
分子量 |
477.99 g/mol |
IUPAC名 |
diiodocobalt(1+);formaldehyde;1,2,3,5,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H15.CH2O.Co.2HI/c1-7-6-10(4,5)9(3)8(7)2;1-2;;;/h1-5H3;1H2;;2*1H/q-1;;+3;;/p-2 |
InChIキー |
HOYLPHNEWBRNIB-UHFFFAOYSA-L |
正規SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.C=O.[Co+](I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Quinazolin-4-yl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B11826965.png)



![(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11826995.png)




![(6R,9S)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-one](/img/structure/B11827027.png)
![(1S,4R,13R)-3-oxa-11-azatetracyclo[6.4.1.01,11.04,13]tridec-8-ene](/img/structure/B11827030.png)

